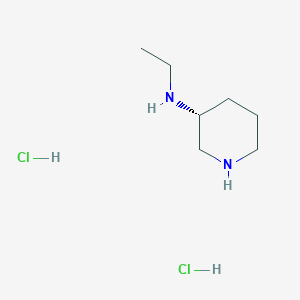

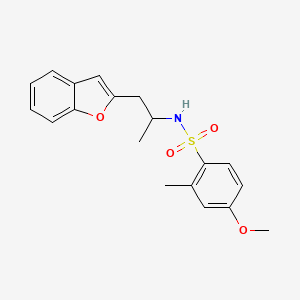

![molecular formula C22H19N3O3S3 B2934881 2-(4-methylbenzenesulfonamido)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide CAS No. 922649-01-2](/img/structure/B2934881.png)

2-(4-methylbenzenesulfonamido)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-methylbenzenesulfonamido)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound, and a benzenesulfonamide group, which is an organic compound that includes a sulfonyl functional group attached to an amine group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole and benzenesulfonamide groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzothiazole ring might participate in electrophilic substitution reactions, while the sulfonamide group could be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group might increase its solubility in water .Applications De Recherche Scientifique

Synthesis and Structural Studies

- Efficient Microwave-Mediated Synthesis : Research highlights the use of benzothiazole-based heterocycles for synthesizing novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. These compounds, derived from reactions involving benzothiazole and benzimidazole ring systems, serve as building blocks for diverse heterocycles, demonstrating the compound's utility in synthesizing structurally complex molecules (Darweesh et al., 2016).

Biological Activities and Applications

Antimicrobial and Antifungal Screening : Studies have shown that derivatives synthesized from reactions involving benzothiazole and p-acetamidobenzenesulfonyl chloride exhibit significant antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Patel & Agravat, 2008); (Patel & Agravat, 2007).

Cancer Research and Anticancer Activity : Copper(II)-sulfonamide complexes have shown to bind with DNA and exhibit genotoxicity and anticancer activity, indicating the relevance of sulfonamide derivatives in cancer research and therapy (González-Álvarez et al., 2013).

Anticancer Evaluation of Derivatives : A series of benzamide derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines, showing some compounds with higher activity than reference drugs. This underscores the therapeutic potential of such compounds in oncology (Ravinaik et al., 2021).

Chemical Synthesis and Modification

- Novel Synthetic Routes : Research into the synthesis of sulfonylcarbamimidic azides and their conversion into various derivatives highlights the chemical versatility of sulfonamide compounds. These studies provide insight into new synthetic pathways and potential applications in chemical synthesis (PeetNorton et al., 1987).

Therapeutic Applications Beyond Antimicrobial and Anticancer

- Antihypertensive Agents : Synthesis and reactions of derivatives have been explored for their potential as antihypertensive α-blocking agents, indicating a broad spectrum of therapeutic applications (Abdel-Wahab et al., 2008).

Mécanisme D'action

Target of Action

The target of a compound is typically a protein or enzyme in the body that the compound interacts with. This interaction can inhibit or enhance the function of the target, leading to changes in the body’s processes. The identification of a compound’s target is usually done through biochemical assays and molecular docking studies .

Mode of Action

The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target, inhibiting its function, or enhancing its function. The mode of action is determined through detailed biochemical and biophysical studies .

Biochemical Pathways

Biochemical pathways are a series of chemical reactions occurring within a cell. In a pathway, the product of one enzyme acts as the substrate for the next. These pathways are crucial for the body’s metabolism. When a compound interacts with its target, it can affect these biochemical pathways .

Pharmacokinetics

Pharmacokinetics involves the study of how the body absorbs, distributes, metabolizes, and excretes the compound. This includes studying the compound’s bioavailability, or how much of the compound reaches its target site in the body. Pharmacokinetic studies are crucial in drug development .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-methylphenyl)sulfonylamino]-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S3/c1-14-10-12-15(13-11-14)31(27,28)25-17-7-4-3-6-16(17)21(26)24-22-23-20-18(29-2)8-5-9-19(20)30-22/h3-13,25H,1-2H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMADXOVYMIPPAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=CC=C4SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}-4,4-difluorobutanoic acid](/img/structure/B2934798.png)

![1-(4-bromophenyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2934799.png)

![9-[(2,5-dimethylphenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2934800.png)

![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B2934805.png)

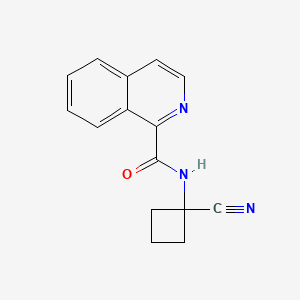

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2934810.png)

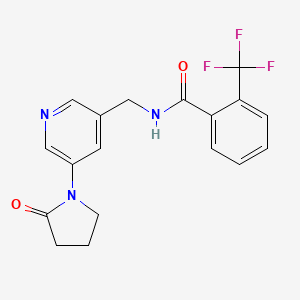

![ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2934815.png)

![Ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2934816.png)

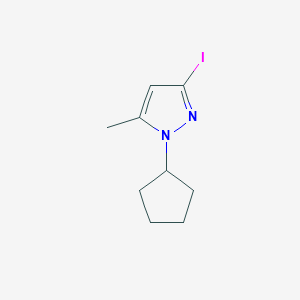

![N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2934817.png)

![6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2934819.png)